

Antitumor agent-100 hydrochloride chemical structure and properties

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Compound of Interest

Compound Name: Antitumor agent-100 hydrochloride

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In-Depth Technical Guide: Antitumor Agent-100 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-100 hydrochloride, also identified as compound A6, is a novel, orally bioavailable small molecule that has demonstrated significant potential as an anticancer therapeutic.^{[1][2]} It is classified as a molecular glue that induces apoptosis in cancer cells by targeting the phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12) complex.^{[1][2]} This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for **Antitumor agent-100 hydrochloride**.

Chemical Structure and Physicochemical Properties

Antitumor agent-100 hydrochloride is systematically named 6-chloro-7-(4-methylphenyl)-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one hydrochloride. Its chemical structure and key properties are summarized below.

Chemical Structure:

Physicochemical Properties:

While specific experimentally determined values for properties like pKa and logP are not readily available in the public domain, the following table summarizes the known and predicted information. The hydrochloride salt form is utilized to enhance aqueous solubility.[\[1\]](#)

Property	Value	Source
IUPAC Name	6-chloro-7-(4-methylphenyl)-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one hydrochloride	N/A
Synonyms	Antitumor agent-100 HCl, Compound A6	[1]
Molecular Formula	C ₁₇ H ₁₅ Cl ₂ N ₃ O	N/A
Molecular Weight	348.23 g/mol	N/A
CAS Number	2841750-53-4	N/A
Appearance	Solid (predicted)	N/A
Solubility	Soluble in DMSO. The hydrochloride salt enhances solubility in aqueous solutions.	[1]
pKa	Data not available	N/A
logP	Data not available	N/A

Mechanism of Action and Signaling Pathway

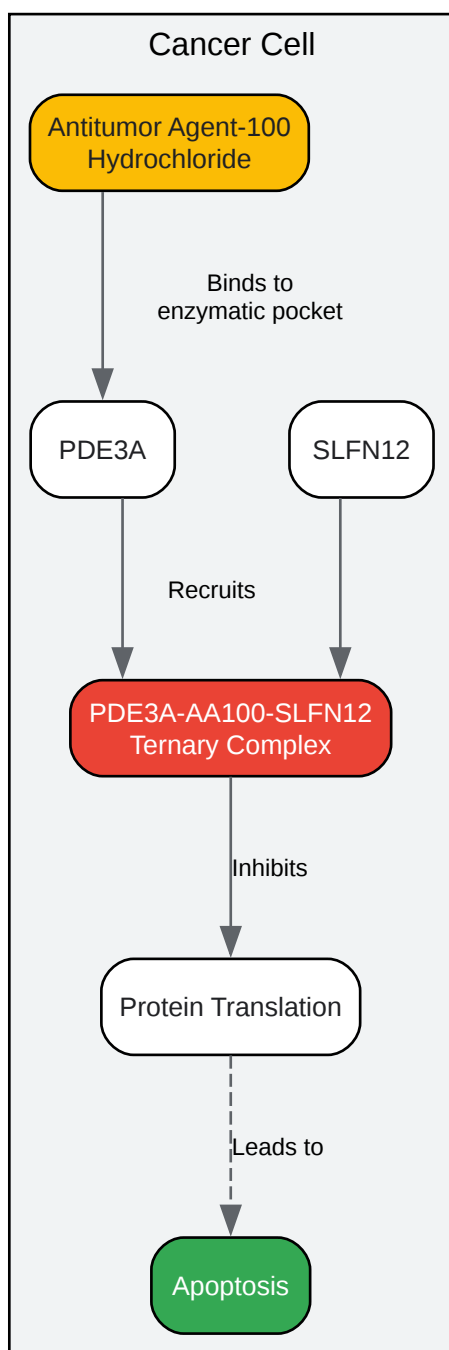
Antitumor agent-100 hydrochloride functions as a "molecular glue," a small molecule that induces or stabilizes the interaction between two proteins that do not normally associate with high affinity. In this case, it facilitates the formation of a stable complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[\[1\]](#)[\[2\]](#)

The binding of **Antitumor agent-100 hydrochloride** to the enzymatic pocket of PDE3A creates a novel interface that recruits and binds to SLFN12. This ternary complex formation leads to the inhibition of protein translation, which in turn triggers apoptosis in cancer cells.[\[2\]](#)

The half-maximal inhibitory concentration (IC_{50}) for the PDE3A-SLFN12 interaction is approximately 0.3 μ M.[1][2]

Signaling Pathway Diagram:

The following diagram illustrates the proposed signaling pathway for **Antitumor agent-100 hydrochloride**-induced apoptosis.



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Caption: Signaling pathway of **Antitumor agent-100 hydrochloride**.

Biological Activity and Cytotoxicity

Antitumor agent-100 hydrochloride exhibits potent pro-apoptotic activity in cancer cells that co-express PDE3A and SLFN12. The primary reported in vitro efficacy is its IC₅₀ for the PDE3A-SLFN12 interaction.

Assay	Value	Cell Line/System	Source
PDE3A-SLFN12 Interaction IC ₅₀	0.3 μM	In vitro biochemical/cellular assays	[1][2]

Note: A comprehensive table of IC₅₀ values across a broad range of cancer cell lines is not currently available in the public literature.

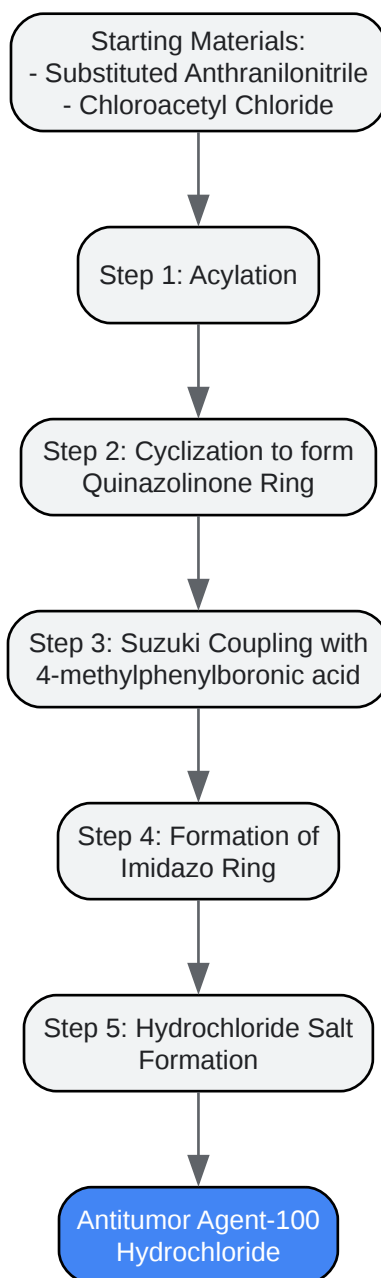
Experimental Protocols

Detailed, step-by-step protocols for the synthesis and biological evaluation of **Antitumor agent-100 hydrochloride** are crucial for reproducible research.

Synthesis of 6-chloro-7-(4-methylphenyl)-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one hydrochloride

A specific, publicly available, step-by-step synthesis protocol for **Antitumor agent-100 hydrochloride** is not available. However, the synthesis of the quinazoline core generally involves the reaction of an appropriately substituted anthranilic acid or a derivative with a suitable cyclizing agent. The imidazo ring is then typically formed in a subsequent step. For the synthesis of 6-chloro-7-(4-methylphenyl)-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one, a potential synthetic route could involve the following general steps:

Experimental Workflow for Synthesis:



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References

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